(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Overview
Description
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile is an organic compound with a complex structure that includes an aniline group, a trimethoxyphenyl group, and a nitrile group
Mechanism of Action
Mode of Action
The exact mode of action of MGS5YQR8J5 is currently unknown. Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by MGS5YQR8J5 need to be investigated further.
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a critical factor in its efficacy as a therapeutic agent . Further pharmacokinetic studies are needed to understand these properties for MGS5YQR8J5.
Result of Action
Similar compounds have shown prominent activity against cancer cell lines
Biochemical Analysis
Biochemical Properties
MGS5YQR8J5: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with gamma-aminobutyric acid (GABA) transferase, influencing the GABAergic system . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
MGS5YQR8J5: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, MGS5YQR8J5 modulates the GABAergic signaling pathway, leading to altered neurotransmitter release and synaptic plasticity . Additionally, it impacts gene expression by upregulating or downregulating specific genes involved in neurotransmission and cellular metabolism.
Molecular Mechanism
The molecular mechanism of MGS5YQR8J5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, MGS5YQR8J5 binds to the active site of GABA transferase, inhibiting its activity and leading to increased levels of GABA in the synaptic cleft . This inhibition results in enhanced inhibitory neurotransmission, which can have sedative and anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MGS5YQR8J5 change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that MGS5YQR8J5 can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of MGS5YQR8J5 vary with different dosages in animal models. At low doses, it exhibits anticonvulsant and sedative properties without significant toxicity . At higher doses, MGS5YQR8J5 can cause adverse effects such as respiratory depression and motor impairment. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
MGS5YQR8J5: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, MGS5YQR8J5 influences metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, MGS5YQR8J5 is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation in specific tissues depend on its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
MGS5YQR8J5: exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde to form an imine intermediate, followed by a Knoevenagel condensation with a nitrile-containing compound. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aniline or trimethoxyphenyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share some structural similarities and are known for their pharmacological applications.
Triazoles: Another class of compounds with similar applications in medicinal chemistry.
Uniqueness
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile is unique due to its combination of aniline, trimethoxyphenyl, and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C\NC2=CC=CC=C2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118791-61-0 | |
Record name | 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118791610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ANILINO-2-(3,4,5,-TRIMETHOXYBENZYL)ACRYLONITRILE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGS5YQR8J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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